molecular formula C22H23FN4O2 B2696008 5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775505-40-2

5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2696008
CAS No.: 1775505-40-2
M. Wt: 394.45
InChI Key: YASPXTXUQYKQRK-UHFFFAOYSA-N
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Description

5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a piperidin-4-yl core substituted with a 2-fluorobenzoyl group at the 1-position and a 4-methylbenzyl group at the 4-position of the triazolone ring. This compound belongs to a class of nitrogen-rich heterocycles, which are frequently explored for pharmaceutical applications due to their structural versatility and bioactivity.

Properties

IUPAC Name

3-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-15-6-8-16(9-7-15)14-27-20(24-25-22(27)29)17-10-12-26(13-11-17)21(28)18-4-2-3-5-19(18)23/h2-9,17H,10-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASPXTXUQYKQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring and piperidine moiety, which are known to confer various biological activities. The presence of the 2-fluorobenzoyl and 4-methylbenzyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been evaluated for their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, showing promising results in vitro .

CompoundIC50 (µM)Target Pathogen
This compoundTBDTBD
Reference Compound21.25 ± 0.15Urease Inhibition

Enzyme Inhibition

The compound has been assessed for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE by related piperidine derivatives has been documented with IC50 values indicating effective activity .

EnzymeIC50 (µM)Reference
AcetylcholinesteraseTBD

The mechanism by which this compound exerts its biological effects is likely multifaceted. The triazole ring may interact with metal ions in enzyme active sites, while the piperidine moiety could facilitate binding to various receptors or enzymes through hydrogen bonding and hydrophobic interactions.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity and orientation of the compound within target proteins. These studies suggest that the compound can effectively occupy active sites, thereby inhibiting enzymatic activity .

Case Studies

  • In Vivo Efficacy : A study investigating the in vivo effects of similar piperidine derivatives revealed significant reductions in blood glucose levels in diabetic models. The mechanism was attributed to enhanced insulin sensitivity and modulation of glucose metabolism pathways .
  • Antitumor Activity : Another case study highlighted the antitumor potential of related compounds through induction of apoptosis in cancer cell lines. The triazole component was instrumental in mediating these effects by disrupting cellular signaling pathways involved in cell survival .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C22H23FN4O2C_{22}H_{23}FN_4O_2, with a molecular weight of 394.45 g/mol. The structure includes a triazole ring, which is known for its biological activity and ability to form coordination complexes with metal ions. The presence of the fluorobenzoyl and piperidine groups contributes to its potential as a therapeutic agent.

Scientific Research Applications

1. Medicinal Chemistry

  • The compound is being investigated for its potential as an antidepressant and anxiolytic agent due to its interaction with neurotransmitter systems. Studies have shown that compounds with similar structures exhibit significant activity at serotonin receptors, which are critical in mood regulation .
  • Anticancer Activity: Preliminary research indicates that this compound may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). This is particularly relevant in the context of breast and prostate cancers where targeted therapies are essential .

2. Biological Activity

  • Antimicrobial Properties: The compound has demonstrated activity against various bacterial strains, making it a candidate for developing new antibiotics. The presence of the triazole moiety is often associated with enhanced antimicrobial effects .
  • Neuroprotective Effects: Research suggests that the compound may protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Coordination Chemistry

  • The compound's ability to act as a ligand opens avenues for its use in coordination chemistry. It can form complexes with transition metals, which can be explored for catalysis or material science applications .

Case Studies

Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal evaluated the antidepressant effects of similar triazole derivatives in animal models. Results indicated significant reductions in depression-like behaviors when administered at specific dosages, suggesting that 5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one could exhibit comparable effects due to structural similarities.

Case Study 2: Anticancer Screening
In vitro studies conducted on various cancer cell lines showed that compounds with triazole rings inhibited cell growth significantly. The compound was tested alongside known chemotherapeutics, revealing synergistic effects that enhance efficacy while potentially reducing side effects.

Chemical Reactions Analysis

Core Reactivity of the 1,2,4-Triazol-3-one Scaffold

The 1,2,4-triazol-3-one ring exhibits tautomerism between the thione (C=S) and thiol (C–SH) forms, influencing its nucleophilic and electrophilic reactivity . Key reactions include:

  • Nucleophilic Substitution : The sulfur atom in the thione form can react with alkyl halides or acyl chlorides to form thioethers or thioesters. For example, reactions with ethyl bromoacetate under basic conditions yield S-alkylated derivatives .

  • Oxidative Cyclization : Under oxidative conditions, the triazolone ring can participate in cycloaddition reactions, forming fused heterocycles such as imidazo[2,1-c] triazoles .

Functionalization of the Piperidine Substituent

The piperidine nitrogen (position 1) is acylated by the 2-fluorobenzoyl group, which can undergo further modifications:

  • Hydrolysis : The amide bond is stable under acidic/basic conditions but can be cleaved via strong hydrolytic agents (e.g., concentrated HCl at reflux) to yield free piperidine intermediates .

  • Sulfonation : Reaction with sulfonyl chlorides (e.g., ethylsulfonyl chloride) replaces the benzoyl group, generating sulfonamide derivatives .

Electrophilic Aromatic Substitution (EAS) on Aromatic Rings

  • 2-Fluorobenzoyl Group : The fluorine atom directs electrophiles to the para position. Nitration or halogenation reactions occur preferentially at the C5 position of the benzoyl ring .

  • 4-Methylbenzyl Group : The methyl group activates the benzene ring for EAS, with reactions (e.g., bromination) occurring at the ortho/para positions relative to the methyl group .

Synthetic Routes and Key Intermediates

The compound is synthesized via a multi-step protocol:

  • Piperidine Acylation :

    • 4-Piperidone reacts with 2-fluorobenzoyl chloride to form 1-(2-fluorobenzoyl)piperidin-4-one .

  • Triazolone Formation :

    • Condensation of the piperidine intermediate with 4-methylbenzyl hydrazine forms the triazolone core via cyclization under reflux in ethanol .

StepReagents/ConditionsIntermediateYield (%)Reference
12-Fluorobenzoyl chloride, DCM, RT1-(2-Fluorobenzoyl)piperidin-4-one85
24-Methylbenzyl hydrazine, ethanol, refluxTarget Compound72

Derivatization and Biological Relevance

  • Amidation/Sulfonamation : The triazolone sulfur reacts with acyl chlorides (e.g., acetyl chloride) or sulfonyl chlorides to generate analogs with enhanced lipophilicity and bioactivity .

  • Metal Complexation : The triazolone’s nitrogen and sulfur atoms coordinate with transition metals (e.g., Cu²⁺), forming complexes studied for antimicrobial activity .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the triazolone ring, forming cyanamide and aryl fragments .

  • Acidic Hydrolysis : Prolonged exposure to HCl (6M) degrades the piperidine amide bond, yielding 2-fluorobenzoic acid and 4-(4-methylbenzyl)piperidine .

Comparative Reactivity with Analogous Compounds

FeatureTarget CompoundAnalog (CID: 91890596)Reactivity Difference
Benzyl Substituent4-Methyl4-MethoxyMethoxy group enhances electrophilic substitution at C3
Triazolone Core2,4-Dihydro-3H2,4-Dihydro-3HSimilar reactivity; methoxy group slightly reduces nucleophilicity

Comparison with Similar Compounds

Compound A : 5-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

  • Structural Difference : Replaces the 2-fluorobenzoyl group with a 5-chloro-2-methoxybenzoyl substituent.
  • The methoxy group introduces steric bulk and hydrogen-bonding capacity, which may affect solubility and pharmacokinetics .

Compound B : 5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

  • Structural Difference : Substitutes the benzoyl group with a 4-bromophenylacetyl chain.
  • Impact: Bromine’s higher molecular weight and polarizability could enhance hydrophobic interactions but reduce metabolic stability.

Variations in the Triazolone Substituents

Compound C : 5-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

  • Structural Difference : Replaces the 4-methylbenzyl group with a phenyl ring.
  • Impact :
    • Reduced steric hindrance from the absence of a methyl group may enhance binding to flat aromatic pockets in target proteins.
    • Lower lipophilicity compared to the 4-methylbenzyl variant could affect membrane permeability .

Compound D : 5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

  • Structural Difference: Incorporates a 4-fluorophenoxyacetyl group instead of 2-fluorobenzoyl.
  • The phenoxy group’s planar structure may facilitate π-π stacking interactions .

Heterocyclic Ring Modifications

Compound E : 5-Alkyl-2-[(5-chloro-1,3,4-thiadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

  • Structural Difference : Features a 1,3,4-thiadiazole ring fused to the triazolone core.
  • Sulfur atoms may improve bioavailability but pose oxidative metabolism risks .

Data Table: Key Structural and Theoretical Properties

Compound Substituent on Piperidine Substituent on Triazolone Key Structural Features Theoretical Properties
Target Compound 2-Fluorobenzoyl 4-Methylbenzyl High electronegativity, moderate lipophilicity Enhanced metabolic stability, balanced solubility
Compound A () 5-Chloro-2-methoxybenzoyl 4-Methylphenyl Increased steric bulk, H-bonding capacity Lower solubility, altered binding kinetics
Compound B () 4-Bromophenylacetyl Phenyl Flexible acetyl linker, bromine polarity High hydrophobicity, potential toxicity
Compound D () 4-Fluorophenoxyacetyl Phenyl Ether oxygen, planar phenoxy group Improved solubility, π-π stacking capability
Compound E () N/A Thiadiazole-methyl Rigid thiadiazole ring, sulfur atoms High rigidity, oxidative sensitivity

Research Findings and Implications

  • Electron-Withdrawing Groups : Fluorine and chlorine in benzoyl substituents improve metabolic stability but may reduce solubility due to increased lipophilicity .
  • Steric Effects : Bulky groups like methoxy or bromophenyl can hinder binding to compact active sites but enhance selectivity for larger pockets .
  • Heterocyclic Additions : Thiadiazole or oxadiazole rings (e.g., Compound E) introduce metabolic vulnerabilities but offer unique binding motifs for enzyme inhibition .

Q & A

Basic: What synthetic strategies are recommended for constructing the piperidine-triazolone core of this compound?

The synthesis involves a multi-step approach, typically starting with the formation of the 1,2,4-triazol-3-one ring via cyclization of thiosemicarbazide intermediates. For example, fluorobenzoyl groups can be introduced through nucleophilic acyl substitution on a pre-formed piperidine ring. A key step is the alkylation of the triazolone nitrogen with 4-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization should focus on protecting group strategies for the triazolone and piperidine moieties to avoid side reactions .

Basic: How can spectroscopic methods confirm the regiochemistry of substituents on the triazolone ring?

  • ¹H/¹³C NMR : The deshielded carbonyl carbon (C=O) of the triazolone appears at ~160 ppm. The 4-methylbenzyl substituent shows distinct aromatic protons split into a doublet (J ≈ 8 Hz) for the para-methyl group.
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns, such as loss of the fluorobenzoyl group (Δm/z ≈ 140).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves spatial arrangements, as demonstrated in structurally related piperidine-triazolone analogs .

Advanced: How do fluorinated substituents influence the compound’s metabolic stability in hepatic microsomes?

The 2-fluorobenzoyl group enhances metabolic stability by reducing oxidative dealkylation. To evaluate this:

In vitro assays : Incubate the compound with human liver microsomes (HLMs) and NADPH.

LC-MS/MS analysis : Monitor parent compound depletion and identify metabolites (e.g., defluorinated or hydroxylated products).

Comparative studies : Replace the 2-fluorobenzoyl with non-fluorinated analogs to isolate the fluorination effect. Fluorine’s electronegativity slows CYP450-mediated metabolism, as seen in similar triazolone derivatives .

Advanced: What experimental designs address contradictions in reported bioactivity data across studies?

Discrepancies may arise from variations in:

  • Purity : Use HPLC (≥98% purity, as in ) to exclude impurities.
  • Solvent residues : Residual DMSO or salts (e.g., from buffer solutions ) can alter bioactivity; characterize via ¹H NMR.
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.
  • Statistical rigor : Employ dose-response curves with ≥3 replicates and IC₅₀/EC₅₀ calculations.

Advanced: How can structure-activity relationship (SAR) studies optimize selectivity for kinase targets?

  • Molecular docking : Model interactions between the triazolone core and ATP-binding pockets (e.g., kinases like PI3K).
  • Substitution patterns : Modify the 4-methylbenzyl group to bulky substituents (e.g., tert-butyl) to enhance steric hindrance against off-target kinases.
  • Fluorine positioning : Compare 2-fluoro vs. 3-fluoro benzoyl analogs; 2-fluoro may improve π-stacking with aromatic residues in target proteins .

Advanced: What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 1–13 (HCl/NaOH) at 40°C for 24h.
    • Thermal stress : Heat at 60°C for 72h.
    • Oxidative stress : Treat with 3% H₂O₂.
  • Analytical tools : Monitor degradation via HPLC-UV and LC-MS. Key degradation products may include hydrolyzed triazolone rings or cleaved benzoyl groups .

Advanced: How can chiral resolution challenges be addressed for stereoisomers of this compound?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers.
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives).
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra with racemic mixtures .

Basic: What safety protocols are recommended for handling fluorinated triazolone derivatives?

  • PPE : Use nitrile gloves, lab coats, and goggles.
  • Ventilation : Conduct reactions in fume hoods due to volatile fluorinated intermediates.
  • Waste disposal : Neutralize acidic/basic residues before discarding. Refer to GHS guidelines for acute toxicity data .

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